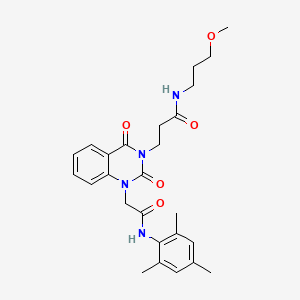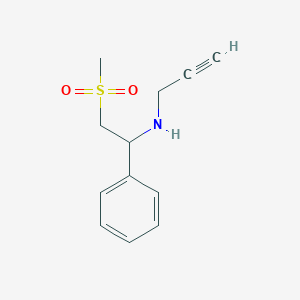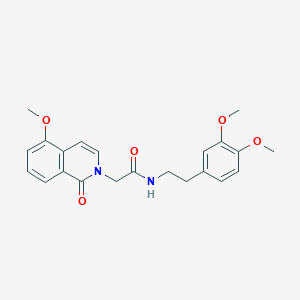
N-(3,4-dimethoxyphenethyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenethyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide, also known as DPA, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DPA is a synthetic compound that was first synthesized in 2015 by a group of researchers at the University of California, San Diego. Since then, DPA has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
科学的研究の応用
Synthesis and Structural Studies
Facile Synthesis of Analogs : A study demonstrated a high-yielding cyclisation method to create analogs like (±)-crispine A, indicating the potential for synthetic versatility and application in creating compounds with significant biological activities (King, 2007).
Structural Aspects of Amide Compounds : Research on the structural aspects of amide containing isoquinoline derivatives has been conducted, highlighting the potential for gel formation and crystalline solid production under various conditions, which could have implications for material science and drug formulation (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Antitumor Activity : A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, showcasing the therapeutic potential of such compounds (Al-Suwaidan et al., 2016).
Pharmacological and Biological Applications
Antiviral and Antiapoptotic Effects : A study on a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, suggesting potential therapeutic applications for viral infections like Japanese encephalitis (Ghosh et al., 2008).
Analgesic and Anti-Inflammatory Activities : Research on substituted (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides showed notable analgesic and anti-inflammatory effects, comparable to standard drugs like sodium metamizole, indicating the potential for developing new pain and inflammation treatments (Yusov et al., 2019).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-18-6-4-5-17-16(18)10-12-24(22(17)26)14-21(25)23-11-9-15-7-8-19(28-2)20(13-15)29-3/h4-8,10,12-13H,9,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXVAEKLDZONKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid](/img/structure/B2849433.png)

![5-((4-Benzylpiperazin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849438.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2849439.png)
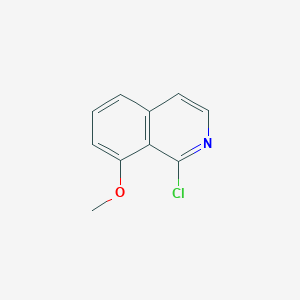

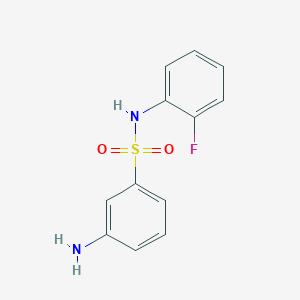
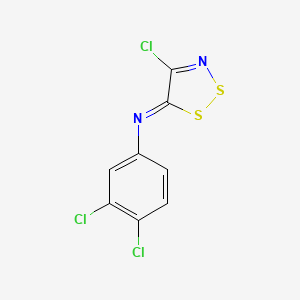
![1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2849447.png)
![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2849448.png)
